![molecular formula C13H14N4 B14308702 N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline CAS No. 110008-78-1](/img/structure/B14308702.png)
N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline is an organic compound that features a pyrimidine ring attached to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline typically involves the reaction of 2-aminopyrimidine with N,N-dimethylaniline under specific conditions. One common method includes the use of a condensation reaction where the imine bond is formed between the pyrimidine and the aniline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- 2-Pyrimidinamine, 4,6-dimethyl-
- N,N-Dimethyl-4-(phenylazo)aniline
Uniqueness
N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline is unique due to its specific combination of a pyrimidine ring and an aniline derivative. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
110008-78-1 |
|---|---|
Molekularformel |
C13H14N4 |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(pyrimidin-2-yliminomethyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)12-6-4-11(5-7-12)10-16-13-14-8-3-9-15-13/h3-10H,1-2H3 |
InChI-Schlüssel |
HAVUMONMPMCAFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


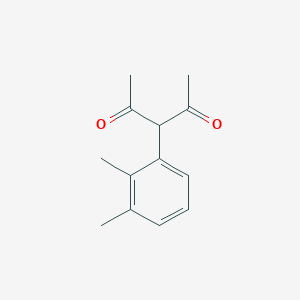
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)
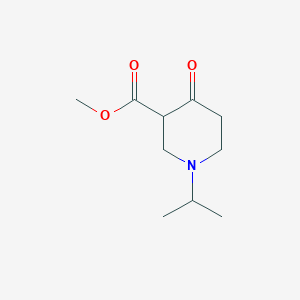
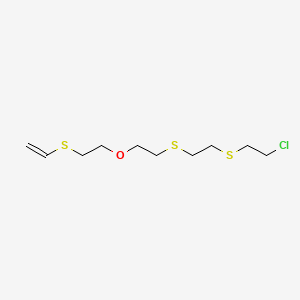
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
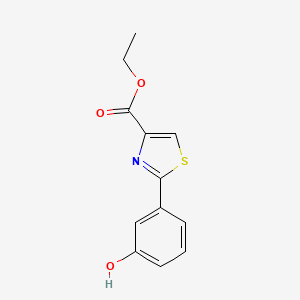
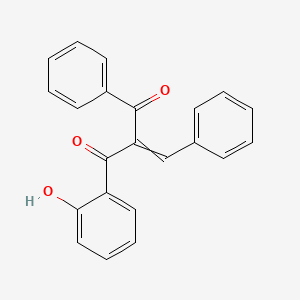
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
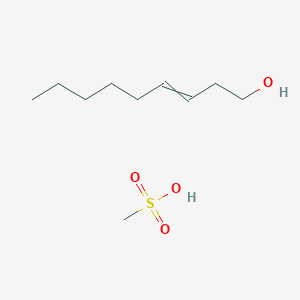
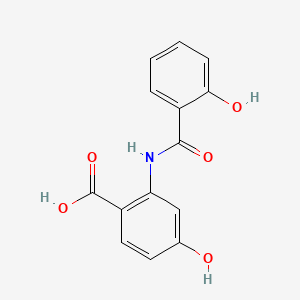
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
